![molecular formula C11H11NO3S B1276756 ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS No. 204863-53-6](/img/structure/B1276756.png)
ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthetic route for this compound involves the esterification of 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-6-carboxylic acid with ethyl alcohol . The reaction proceeds under suitable conditions to yield the desired ethyl ester .
Molecular Structure Analysis
The molecular structure of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate consists of a benzothiazine ring fused with a carbonyl group and an ethyl ester moiety. The compound exhibits both aromatic and heterocyclic features .
Chemical Reactions Analysis
- Substitution Reactions : The carbonyl group can participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is conducive to forming derivatives that may exhibit a range of biological activities. For instance, modifications to the benzothiazine core can lead to the development of new drugs with potential analgesic, anti-inflammatory, or antipyretic properties .
Material Science
In material science, ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can be a precursor for the synthesis of novel organic compounds. These compounds can be used to create new polymers or coatings with unique properties such as enhanced durability or specific interaction with light and other forms of radiation .
Chemical Synthesis
This compound serves as a building block in chemical synthesis. It can undergo various chemical reactions to form complex molecules, which are useful in synthesizing new chemical entities for further research in organic chemistry .
Biological Studies
Researchers can use this compound to study enzyme-substrate interactions, particularly in systems involving sulfur-containing enzymes. The benzothiazine moiety can mimic certain biological molecules, providing insights into enzyme mechanisms .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound could be explored for their potential use as pesticides or herbicides. The structural flexibility allows for the creation of compounds that can target specific pests or weeds without affecting crops .
Analytical Chemistry
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can be used as a standard or reagent in analytical procedures. Its well-defined structure and properties make it suitable for use in calibrating instruments or developing new analytical methodologies .
Environmental Science
Derivatives of this compound may be studied for their environmental impact, such as their biodegradability or potential as eco-friendly alternatives to more harmful chemicals currently in use .
Nanotechnology
In nanotechnology, this compound could be used to synthesize nanoparticles with specific surface functionalities. These nanoparticles can have applications ranging from targeted drug delivery to the creation of advanced sensor technologies .
Mechanism of Action
Target of Action
Similar compounds have been associated with the inhibition of monoamine oxidase (mao) , an enzyme that plays a crucial role in the metabolism of neurotransmitters.
Mode of Action
This results in increased levels of these neurotransmitters, which can affect mood and other neurological functions .
Biochemical Pathways
If it acts as an mao inhibitor, it would impact the metabolic pathways of various neurotransmitters, leading to their increased availability in the synaptic cleft .
Result of Action
If it acts as an mao inhibitor, it would lead to increased levels of neurotransmitters in the brain, potentially affecting mood and other neurological functions .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect the stability and efficacy of the compound .
properties
IUPAC Name |
ethyl 3-oxo-4H-1,4-benzothiazine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-15-11(14)7-3-4-9-8(5-7)12-10(13)6-16-9/h3-5H,2,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIBMWZLVBRBFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SCC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400959 |
Source
|
Record name | Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |
CAS RN |
204863-53-6 |
Source
|
Record name | Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.